molecular formula C16H20N2O2 B2658079 N-(4-Ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797161-00-2

N-(4-Ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No.: B2658079
CAS No.: 1797161-00-2
M. Wt: 272.348
InChI Key: GVGRGUCVGXCJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide (CAS: 1797161-00-2) is a bicyclic carboxamide derivative with the molecular formula C₁₆H₂₀N₂O₂ and a molecular weight of 272.3422 g/mol . Its structure features an 8-azabicyclo[3.2.1]oct-2-ene core, a rigid bicyclic system that enhances conformational stability, paired with a 4-ethoxyphenyl substituent.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-20-15-10-6-12(7-11-15)17-16(19)18-13-4-3-5-14(18)9-8-13/h3-4,6-7,10-11,13-14H,2,5,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGRGUCVGXCJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-8-azabicyclo[321]oct-2-ene-8-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 4-ethoxyaniline with a bicyclic ketone under acidic conditions to form the intermediate imine This intermediate is then subjected to a cyclization reaction to form the desired bicyclic structure

Industrial Production Methods

In an industrial setting, the production of N-(4-Ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that promote efficient cyclization and amidation reactions is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-Ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Substituent Variations in 8-Azabicyclo[3.2.1]octane Carboxamides

Compound Name Substituent Molecular Formula Key Properties/Applications Reference
This compound 4-Ethoxyphenyl C₁₆H₂₀N₂O₂ Potential CNS/diagnostic applications due to lipophilic ethoxy group .
N-(2H-1,3-Benzodioxol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide Benzodioxolyl C₁₅H₁₆N₂O₃ Increased polarity from benzodioxol may improve solubility but reduce blood-brain barrier penetration .
8-Methyl-N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-3-carboxamide Phenyl (position 3) C₁₅H₁₈N₂O Positional isomerism at C3 vs. C8 alters binding to dopamine/serotonin receptors .
N-[8-(Aminobenzyl)-8-azabicyclo[3.2.1]oct-3β-yl]-2-naphthamide 2-Naphthamide C₂₅H₂₇N₃O Bulky naphthyl group enhances antipathogenic activity but may limit bioavailability .

Key Observations :

  • Substituent Bulk : Bulky groups (e.g., naphthyl in ) improve target affinity but reduce metabolic stability.
  • Positional Effects : Carboxamide placement (C3 vs. C8) significantly impacts receptor selectivity .
  • Polarity : Polar substituents (e.g., benzodioxol in ) enhance solubility but may hinder CNS penetration.

Functional Analogues with Divergent Bicyclic Systems

Table 2: Comparison with Bicyclic Systems of Different Ring Sizes

Compound Name Bicyclic System Key Functional Groups Applications Reference
PF-232798 (CCR5 antagonist) 8-Azabicyclo[3.2.1]octane Fluorophenyl, imidazopyridine Anti-HIV (CCR5 antagonism)
4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide 9-Azabicyclo[3.3.1]nonane Methyl, benzamide Crystallographic studies for structural optimization
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-Thia-1-azabicyclo[4.2.0]oct-2-ene β-Lactam, pyridinyl Antibiotic (cephalosporin derivative)

Key Observations :

  • Ring Size : The [3.2.1] system (as in the target compound) offers optimal rigidity for receptor binding, while larger rings (e.g., [3.3.1] in ) may introduce conformational flexibility.
  • Functional Groups : β-Lactam-containing bicyclic systems (e.g., ) are restricted to antibiotic use, whereas fluorophenyl/ethoxy groups enable antiviral or CNS applications .

Pharmacological and Clinical Relevance

  • Antiviral Activity : PF-232798, a [3.2.1]azabicyclo derivative with a fluorophenyl group, demonstrated potent CCR5 antagonism in Phase II HIV trials . The target compound’s ethoxyphenyl group may lack the electronegativity required for similar receptor interactions.
  • Diagnostic Potential: Labeled 8-azabicyclo[3.2.1]oct-2-ene derivatives (e.g., ) are used in neuroimaging. The ethoxy group in the target compound could be radiolabeled for similar applications .
  • Antipathogenic Activity : Naphthamide derivatives (e.g., ) show efficacy against microbial pathogens, suggesting the target compound’s ethoxyphenyl group could be optimized for antibacterial use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.